Product packaging for Chlorthalidone DImer(Cat. No.:CAS No. 1796929-84-4)

Chlorthalidone DImer

Cat. No.: B566145
CAS No.: 1796929-84-4
M. Wt: 660.493
InChI Key: MRMWTXHWGLQHNV-UHFFFAOYSA-N
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Description

Contextualization within Pharmaceutical Impurity Research

Pharmaceutical impurities are undesired chemical substances that are not the active pharmaceutical ingredient (API) or the excipients in a drug product. jpionline.orgresearchgate.net The study and control of these impurities, known as impurity profiling, is a mandatory and crucial aspect of drug development and manufacturing. researchgate.netresearchgate.net Impurities can originate from various sources, including the synthesis process (process-related impurities), degradation of the drug substance over time (degradation products), or reactions with excipients or container systems. clearsynth.comsenieer.com

Chlorthalidone (B1668885) Dimer, with the CAS number 1796929-84-4, is an example of an impurity that may be formed during the manufacturing process or as a degradation product of chlorthalidone. biosynth.comsynzeal.comclearsynth.com Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are performed to understand the potential degradation pathways and to identify resulting impurities like the dimer. pnrjournal.comnih.govresearchgate.netresearchgate.net For instance, studies have shown that chlorthalidone degrades significantly under acidic, alkaline, and oxidative conditions. nih.govresearchgate.netijmphs.com The identification and control of such impurities are essential as they can potentially impact the safety and efficacy of the final pharmaceutical product. jpionline.org

Regulatory and Pharmacopoeial Considerations for Impurities (e.g., ICH Guidelines)

To ensure patient safety, regulatory authorities worldwide, along with major pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), have established stringent guidelines for the control of impurities in pharmaceutical products. jpionline.orgresearchgate.net The International Council for Harmonisation (ICH) has developed a set of widely accepted guidelines that provide a framework for the control of impurities. jpionline.org

The primary ICH guidelines governing impurities in new drug substances and products are Q3A(R2) and Q3B(R2), respectively. ich.orgeuropa.eu These guidelines establish thresholds for the reporting, identification, and qualification of impurities.

Reporting Threshold: The level at which an impurity must be reported in a regulatory application.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

These thresholds are determined based on the maximum daily dose of the drug. The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity or a specific impurity profile at the specified level. pmda.go.jp

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

This table provides a summary of the ICH Q3B(R2) thresholds for impurities in new drug products.

Significance of Dimeric Impurities in Active Pharmaceutical Ingredients

Dimeric impurities, which consist of two molecules of the parent drug substance linked together, are of particular interest and concern in pharmaceutical science. senieer.comeuropa.eu The formation of dimers can occur through various side reactions during synthesis or as degradation products. senieer.comdaicelpharmastandards.com

The significance of dimeric impurities lies in several key areas:

Altered Biological Activity: Dimeric impurities may possess a different pharmacological or toxicological profile compared to the monomeric API. This can potentially lead to reduced efficacy or unexpected adverse effects.

Potential for Toxicity: Some impurities, including dimers, can be toxic or mutagenic even at very low levels, posing a significant safety risk. europeanpharmaceuticalreview.com

Manufacturing and Purification Challenges: The structural similarity between a dimer and the API can make their separation and the purification of the final drug substance challenging. europeanpharmaceuticalreview.com This often requires the development of highly specific analytical and preparative chromatography methods. europeanpharmaceuticalreview.com

Impact on Physicochemical Properties: The presence of dimeric impurities can affect the physical properties of the API, such as solubility and stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H19Cl2N3O8S2 B566145 Chlorthalidone DImer CAS No. 1796929-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)phenyl]sulfonyl-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19Cl2N3O8S2/c29-21-11-9-15(27(36)19-7-3-1-5-17(19)25(34)31-27)13-23(21)42(38,39)33-43(40,41)24-14-16(10-12-22(24)30)28(37)20-8-4-2-6-18(20)26(35)32-28/h1-14,33,36-37H,(H,31,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMWTXHWGLQHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)C4=C(C=CC(=C4)C5(C6=CC=CC=C6C(=O)N5)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19Cl2N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Identity and Structural Elucidation of Chlorthalidone Dimer

Nomenclature and Designations

The chlorthalidone (B1668885) dimer is recognized by several common and systematic chemical names, reflecting its origin and molecular structure. These designations are essential for its unambiguous identification in scientific literature and regulatory documentation.

Common and Systematic Chemical Names

The most frequently used common name for this compound is Chlorthalidone Dimer . It is also widely known in pharmaceutical contexts as Chlorthalidone Impurity F . cleanchemlab.comglppharmastandards.commolcan.comsimsonpharma.com

Systematic nomenclature, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), provides a precise description of the molecule's structure. Several systematic names have been attributed to the this compound, including:

bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonyl]amine glppharmastandards.commolcan.comsimsonpharma.com

(11Ξ,71Ξ)-24,66-dichloro-11,71-dihydroxy-12,13,72,73-tetrahydro-11H,71H-3λ6,5λ6-dithia-4-aza-1,7(1)-diisoindola-2,6(1,3)-dibenzaheptaphan-13,3,3,5,5,73-hexone (as per the European Pharmacopoeia) synzeal.comchemicea.com

2-Chloro-N-[[2-chloro-5-(2,3-dihydro-1-hydroxy-3-oxo-1H-isoindol-1-yl)phenyl]sulfonyl]-5-(2,3-dihydro-1-hydroxy-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide cymitquimica.com

Below is a summary of the key identification details for this compound:

DesignationValue
Common Names This compound, Chlorthalidone Impurity F
Systematic Name bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonyl]amine
CAS Number 1796929-84-4
Molecular Formula C28H19Cl2N3O8S2
Molecular Weight 660.5 g/mol

Proposed Molecular Structures and Isomeric Forms

The systematic names of the this compound strongly indicate a structure where two chlorthalidone-related moieties are linked together. The name "bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonyl]amine" suggests a central amine group connecting two identical substituted benzenesulfonyl groups, each of which is attached to a 1-hydroxy-3-oxo-isoindoline ring.

The existence of isomeric forms is a key aspect of the dimer's chemistry. The designation "(11Ξ,71Ξ)" in one of its systematic names points to the presence of stereocenters, leading to the possibility of different stereoisomers. synzeal.comchemicea.com

Stereochemical Aspects of Dimer Formation

The formation of the this compound involves the creation of chiral centers. The carbon atom at the 1-position of the isoindolinone ring in each chlorthalidone monomer is a stereocenter. Consequently, the dimerization process can result in a mixture of diastereomers. This is explicitly acknowledged in the chemical literature, where "Chlortalidone EP Impurity F Sodium Salt" is described as a "Mixture of Diastereomers". The specific stereochemical configurations (e.g., R,R; S,S; R,S; S,R) of these diastereomers and the factors influencing their formation during the synthesis of chlorthalidone are areas of ongoing analytical interest.

Advanced Spectroscopic Characterization

The structural elucidation of the this compound relies heavily on advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). This data is instrumental in confirming the proposed molecular structure of the this compound.

While specific, publicly available ¹H-NMR spectral data for the this compound is not readily found in the scientific literature, it is a standard analytical technique used for its characterization. Suppliers of "Chlorthalidone Impurity F" reference standards typically provide a Certificate of Analysis that includes ¹H-NMR data confirming the structure of the compound. glppharmastandards.com This information, though proprietary, is crucial for quality control in the pharmaceutical industry. The spectrum would be expected to show a complex pattern of signals corresponding to the aromatic protons on the benzene (B151609) and isoindolinone rings, as well as signals for the amine and hydroxyl protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy is a fundamental technique for identifying the carbon framework of a molecule. Each unique carbon atom in a structure gives a distinct signal, and its chemical shift provides information about its chemical environment.

For the this compound, specific experimental ¹³C-NMR spectral data, including a list of chemical shifts for the 28 carbon atoms, is not available in the public domain literature. While reference standard suppliers may possess this data as part of their product characterization, it has not been published in accessible scientific journals or databases. synthinkchemicals.comsynthinkchemicals.com

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, TOCSY)

Two-dimensional (2D) NMR techniques are powerful tools for determining the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, which is crucial for determining stereochemistry and conformation.

TOCSY (Total Correlation Spectroscopy) shows correlations between all protons within a spin system, helping to identify entire molecular fragments.

A search for research findings on the this compound yielded no published 2D-NMR spectra (COSY, NOESY, or TOCSY). Such analyses are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the dimeric structure, but this information is not currently available in the reviewed sources.

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for identifying and quantifying compounds in complex mixtures. An LC-MS analysis of the this compound would provide its retention time and confirm its molecular weight.

While general LC-MS methods are used to analyze Chlorthalidone and its impurities, specific chromatograms, retention times, and mass spectral data for the dimer are not detailed in the available scientific literature. synthinkchemicals.comnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, often to four or five decimal places. This accuracy allows for the determination of the elemental formula of the molecule, which is a definitive piece of evidence for its identity. The expected exact mass of the this compound (C₂₈H₁₉Cl₂N₃O₈S₂) would be confirmed by this technique.

Although the molecular formula for the dimer is known, specific experimental HRMS data confirming this composition has not been found in published research.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of the this compound is expected to show characteristic absorption bands for its functional groups, such as O-H (hydroxyl), N-H (amine/amide), C=O (carbonyl), and S=O (sulfonamide) stretches.

While some literature provides IR data for Chlorthalidone and its other process-related impurities, a specific, detailed IR spectrum with peak assignments for the this compound is not available in the reviewed sources. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. It is particularly useful for molecules containing chromophores (light-absorbing groups), such as aromatic rings and carbonyl groups, which are present in the this compound. The analysis would reveal the wavelength(s) of maximum absorbance (λmax).

Numerous studies report the UV-Vis spectral properties of Chlorthalidone itself, with a maximum absorbance typically observed around 275 nm. ymerdigital.comajpamc.comresearchgate.net However, a specific UV-Vis spectrum and λmax values for the this compound are not documented in the accessible literature.

Formation Mechanisms and Degradation Pathways of Chlorthalidone Dimer

Elucidation of Dimerization Pathways

The formation of chlorthalidone (B1668885) dimers can be influenced by several chemical pathways, often linked to its degradation under specific conditions. While direct evidence for specific chlorthalidone dimer formation mechanisms is limited, insights can be drawn from its general degradation pathways and analogous compounds.

Specific reaction intermediates and transition states directly leading to this compound formation have not been extensively detailed in the available literature. However, general degradation pathways suggest potential reactive species. For instance, in alkaline hydrolytic conditions, ring-opening reactions may involve the formation of carbenium cations researchgate.net. Analogous to the degradation of other diuretic drugs like furosemide, which can form dimers via a cation radical intermediate under phototransformation medsafe.govt.nz, chlorthalidone might also involve radical species or ionic intermediates that could lead to dimerization. In solid-state forms, chlorthalidone molecules can assemble into centrosymmetric dimers through intermolecular hydrogen bonding, particularly involving sulfonamide moieties oup.com. These interactions are primarily structural rather than chemical bond formation leading to a covalent dimer.

The presence of trace catalytic impurities, potentially heavy metals, in commercial chlorthalidone has been suggested to influence its degradation kinetics nih.gov. Furthermore, pH plays a significant role. Both acidic and alkaline conditions can promote degradation pathways that may, in turn, lead to dimerization researchgate.netijper.orgresearchgate.netalliedacademies.org. Alkaline hydrolysis, in particular, has been associated with reactions that could potentially facilitate coupling or condensation, thereby contributing to dimer formation ijper.org. The specific catalytic roles of acids or bases in promoting dimer formation, beyond general degradation, require further investigation.

Degradation Kinetics and Mechanistic Studies

Chlorthalidone's susceptibility to degradation under various stress conditions has been investigated, with studies focusing on thermal, photolytic, and hydrolytic pathways.

Chlorthalidone's stability under thermal stress has been evaluated as part of forced degradation studies researchgate.netalliedacademies.orgresearchgate.netijpsm.comlookchem.comijper.orgalliedacademies.org. While these studies confirm that chlorthalidone exhibits a degree of stability under thermal conditions, with some studies noting minimal degradation alliedacademies.org, specific mechanisms or products resulting from thermal degradation, such as dimers, have not been explicitly identified or characterized.

Chlorthalidone is recognized as a photosensitive cardiovascular drug acs.org. Photolytic degradation studies have been conducted as part of its stability assessment alliedacademies.orgresearchgate.netijpsm.comlookchem.comalliedacademies.org. While related compounds like hydrochlorothiazide (B1673439) have been shown to enhance UVA-induced pyrimidine (B1678525) dimer formation acs.org, and phototransformation of other diuretics can involve cation radical intermediates leading to dimers medsafe.govt.nz, direct evidence for photolytic dimer formation of chlorthalidone is not prominent in the literature.

Hydrolysis, particularly under acidic and alkaline conditions, represents a significant degradation pathway for chlorthalidone researchgate.netoup.comijper.orgresearchgate.netalliedacademies.orgijpsm.comlookchem.comalliedacademies.org. Studies have indicated that alkaline hydrolysis can lead to substantial degradation alliedacademies.orgalliedacademies.org, with specific degradation products identified under these conditions ijper.orgresearchgate.netalliedacademies.org. The term "coupling/condensation" has been used to describe unconventional hydrolytic reactions that can lead to dimer formation in other drug molecules ijper.org, suggesting a plausible, albeit unconfirmed, route for chlorthalidone. Kinetic studies investigating the alkaline degradation of chlorthalidone have been performed, allowing for the calculation of apparent first-order rate constants and activation energies alliedacademies.org.

Table 1: Kinetic Parameters for Alkaline Degradation of Chlorthalidone

ParameterValueConditionsReference
Apparent First-Order Rate ConstantNot specifiedAlkaline hydrolysis alliedacademies.org
Half-lifeNot specifiedAlkaline hydrolysis alliedacademies.org
Activation EnergyNot specifiedAlkaline hydrolysis alliedacademies.org

The investigation into the degradation kinetics of chlorthalidone under various hydrolytic conditions provides a foundation for understanding its stability. However, the precise mechanisms by which these degradation processes might specifically induce the formation of chlorthalidone dimers require further detailed mechanistic studies.

Compound Name List:

Chlorthalidone

Computational and Theoretical Investigations of Chlorthalidone Dimer

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of the chlorthalidone (B1668885) dimer. These calculations are performed on the molecular structures in the gas phase to understand their intrinsic properties. researchgate.net

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the dimer. Studies have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p) and ma-def2-TZVPP), to find the lowest energy conformation of the chlorthalidone dimer. researchgate.netresearchgate.net

Computational Method Basis Set Key Findings
DFT (B3LYP-D3BJ)6-311++G(d,p)Optimized geometry of the this compound in the gas phase. researchgate.netresearchgate.net
DFT (B3LYP-D3(BJ))ma-def2-TZVPPDetermined that dimer formation is thermodynamically favorable. researchgate.net

Vibrational frequency analysis, performed computationally, helps in interpreting experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) spectroscopy. researchgate.netresearchgate.net By calculating the vibrational modes of the optimized dimer structure, researchers can assign specific peaks in the experimental spectrum to particular molecular motions. researchgate.net

These calculations are often performed using the same level of theory as the geometry optimization. researchgate.net The correlation between calculated and experimental frequencies provides confidence in the accuracy of the computed structure. researchgate.net For instance, shifts in the O-H and N-H stretching bands in the vibrational spectra are expected due to their involvement in intermolecular interactions within the dimer. researchgate.net

Spectroscopic Data Computational Method Key Observations
FT-IRDFT (B3LYP)Good agreement between calculated and experimental vibrational frequencies. researchgate.netresearchgate.net
Vibrational SpectraNot specifiedShifts in O-H and N-H bands indicate their role in intermolecular bonding. researchgate.net

The electronic properties of the this compound are critical to understanding its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org

The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. semanticscholar.org A smaller gap suggests higher reactivity. researchgate.net These energies are typically calculated using DFT methods, such as B3LYP with a def2-TZVP basis set. researchgate.netresearchgate.net

Parameter Significance Computational Method
HOMO EnergyElectron-donating ability semanticscholar.orgDFT (B3LYP/def2-TZVP) researchgate.netresearchgate.net
LUMO EnergyElectron-accepting ability semanticscholar.orgDFT (B3LYP/def2-TZVP) researchgate.netresearchgate.net
HOMO-LUMO GapChemical reactivity and stability semanticscholar.orgDFT (B3LYP/def2-TZVP) researchgate.netresearchgate.net

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated. researchgate.netresearchgate.net These descriptors provide a more detailed picture of the dimer's chemical behavior.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Global Hardness (η): A measure of resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These parameters are crucial for predicting how the this compound will interact with other molecules. researchgate.netresearchgate.net

Reactivity Descriptor Formula
Ionization PotentialI ≈ -EHOMO
Electron AffinityA ≈ -ELUMO
Electronegativityχ = (I + A) / 2
Chemical Potentialμ = -(I + A) / 2
Global Hardnessη = (I - A) / 2
Global SoftnessS = 1 / (2η)
Electrophilicity Indexω = μ² / (2η)

Analysis of Intermolecular Interactions

The forces that hold the this compound together are primarily non-covalent intermolecular interactions. Understanding these interactions is key to explaining the dimer's structure and stability.

Hydrogen bonds are the most significant intermolecular interactions in the this compound. researchgate.netuni-bayreuth.de These are attractive forces between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. uni-bayreuth.de

Interaction Type Participating Groups Significance
N-H···OSulfonamide N-H and Carbonyl/Sulfonyl O researchgate.netKey to dimer formation and crystal packing. researchgate.netresearchgate.net
O-H···OHydroxyl O-H and Carbonyl/Sulfonyl O researchgate.netContributes to the stability of the dimer. researchgate.net

Topological Analysis (e.g., Atoms in Molecules (AIM), Reduced Density Gradient (RDG))

Topological analysis of the electron density provides a quantitative description of the chemical bonding and intermolecular interactions within a molecular system. The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's AIM, and the Reduced Density Gradient (RDG) are prominent methods used for this purpose. researchgate.netresearchgate.net

Atoms in Molecules (AIM):

The AIM theory analyzes the topology of the electron density (ρ) and its Laplacian (∇²ρ) to characterize the nature of atomic interactions. For the this compound, AIM analysis is employed to identify and characterize the hydrogen bonds and other non-covalent interactions that are crucial for the stability of the dimer. researchgate.netresearchgate.net The presence of bond critical points (BCPs) between atoms of adjacent monomers is a key indicator of an interaction. The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of these bonds. researchgate.net

Reduced Density Gradient (RDG):

The RDG is a function of the electron density and its first derivative, which is particularly useful for visualizing and characterizing non-covalent interactions. researchgate.net A plot of the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ) reveals regions of different interaction types. For the this compound, RDG analysis can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. researchgate.net This method provides a visual and intuitive understanding of the spatial distribution and nature of the non-covalent interactions holding the dimer together. researchgate.net

Topological Parameter Significance in this compound Analysis
Electron Density (ρ) at BCP Higher values indicate stronger interactions.
Laplacian of Electron Density (∇²ρ) at BCP Positive values are characteristic of closed-shell interactions (e.g., hydrogen bonds, van der Waals), while negative values indicate shared-shell (covalent) interactions.
RDG Isosurfaces Visually represent non-covalent interactions, with colors often used to denote the type and strength of the interaction (e.g., blue for strong attraction, green for weak van der Waals, red for repulsion).

Electron Delocalization Studies (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Electron delocalization plays a significant role in the stability and reactivity of molecular systems. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are scalar fields used to visualize and analyze the extent of electron localization in a molecule or complex. researchgate.netcdnsciencepub.com

Electron Localization Function (ELF):

ELF provides a measure of the probability of finding an electron pair in a given region of space. In the context of the this compound, ELF analysis can reveal how the electron density is redistributed upon dimerization. researchgate.net It helps to visualize the lone pairs and bonding pairs of electrons and to understand how intermolecular interactions, such as hydrogen bonds, affect the electron localization in the individual monomers. researchgate.net

Localized Orbital Locator (LOL):

Similar to ELF, LOL is another tool to visualize regions of high and low electron localization. cdnsciencepub.com It is based on the kinetic energy density and can provide a clear picture of covalent bonds and lone pairs. For the this compound, LOL analysis complements ELF by offering an alternative perspective on the electronic structure and the changes that occur upon the formation of intermolecular bonds. researchgate.net

Method Information Provided for this compound
Electron Localization Function (ELF) Visualizes the distribution of electron pairs, highlighting the impact of intermolecular interactions on electron localization. researchgate.net
Localized Orbital Locator (LOL) Offers a complementary view of electron localization, aiding in the characterization of bonding and non-bonding electron domains within the dimer. researchgate.net

Thermodynamic Favorability of Dimer Formation

The formation of a dimer from two monomers is governed by thermodynamic principles. A key parameter to determine the spontaneity of this process is the change in Gibbs free energy (ΔG). savemyexams.com If ΔG for the dimerization process is negative, the formation of the dimer is thermodynamically favorable. savemyexams.comyoutube.com

Computational studies on dimers often calculate the binding energy, which is the energy difference between the dimer and the sum of the energies of the individual monomers. A negative binding energy indicates that the dimer is more stable than the separated monomers. The formation of dimers is often found to be thermodynamically favorable due to stabilizing intermolecular interactions like hydrogen bonds. researchgate.net The enthalpy change (ΔH) for dimerization is typically negative (exothermic) due to the formation of these favorable interactions. savemyexams.com However, the entropy change (ΔS) is usually negative as two molecules associate to form a single, more ordered entity. savemyexams.comyoutube.com Therefore, the thermodynamic favorability can be temperature-dependent. youtube.com

Thermodynamic Parameter Implication for this compound Formation
Binding Energy A negative value indicates that the dimer is energetically more stable than the two separate monomer units.
Gibbs Free Energy (ΔG) A negative ΔG signifies that the dimerization process is spontaneous under the given conditions. savemyexams.com
Enthalpy (ΔH) A negative ΔH (exothermic process) suggests that the formation of intermolecular bonds releases energy. savemyexams.com
Entropy (ΔS) A negative ΔS indicates a decrease in disorder as two molecules combine to form one. savemyexams.com

Molecular Dynamics Simulations for Dimer Stability

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the stability and conformational dynamics of the this compound. frontiersin.org

In the context of dimer stability, MD simulations can be used to:

Assess Structural Stability: By monitoring the root-mean-square deviation (RMSD) of the dimer's atomic coordinates over time, one can evaluate whether the dimeric structure is stable or if it dissociates. mdpi.com

Analyze Intermolecular Interactions: The persistence of key intermolecular interactions, such as hydrogen bonds, can be tracked throughout the simulation to understand their role in maintaining the dimer's integrity. mdpi.com

Explore Conformational Landscape: MD simulations can reveal the flexibility of the dimer and explore different accessible conformations, providing a dynamic picture of the system that complements the static view from quantum chemical calculations.

The stability of a dimer in an MD simulation is often inferred from the consistency of its structure and the persistence of the interactions that hold it together over the course of the simulation. mdpi.com

Analytical Methodologies for Detection and Quantification of Chlorthalidone Dimer

Development of Stability-Indicating Chromatographic Methods

Stability-indicating methods are crucial for monitoring the degradation of active pharmaceutical ingredients and identifying related impurities. These methods are designed to separate the main compound from its degradation products and other impurities, ensuring that no component interferes with the accurate quantification of the analyte.

HPLC methods have been extensively developed for the analysis of Chlorthalidone (B1668885) and its related substances, including potential dimers. These methods typically involve reverse-phase chromatography, utilizing C18 or C8 stationary phases. The mobile phase composition is optimized to achieve adequate separation and resolution.

Column Chemistry: C18 columns are commonly used, with specific examples including Develosil ODS HG-5 RP C18 ijarmps.org, Phenomenex Luna C18 ijarmps.org, Phenomenex HyperClone C18 nih.govresearchgate.net, and Agilent C18 pnrjournal.com. C8 columns have also been employed researchgate.net.

Mobile Phase Composition: Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers (e.g., phosphate (B84403) buffer, formic acid). Examples include:

Stability Studies of Chlorthalidone Dimer in Pharmaceutical Contexts

Intrinsic Stability of Isolated Chlorthalidone (B1668885) Dimer

The inherent chemical stability of the Chlorthalidone Dimer, when isolated from the drug substance matrix, is a critical factor in understanding its potential to persist in a final drug product. While comprehensive studies on the isolated dimer are not extensively reported in publicly available literature, its stability can be inferred from its appearance during forced degradation studies of the parent compound. The conditions under which the dimer is formed and subsequently degrades provide insights into its lability. For instance, the dimer's susceptibility to hydrolysis, oxidation, or photolysis would dictate its persistence. Further research focusing on the isolation and characterization of the this compound is necessary to fully elucidate its intrinsic stability profile, including its solid-state stability and stability in various solvents.

Dimer Formation during Long-Term and Accelerated Stability Testing of Chlorthalidone Drug Substance

The formation of impurities during the storage of an active pharmaceutical ingredient (API) is a key concern for pharmaceutical manufacturers. Long-term stability studies, typically conducted at 25°C/60% RH, and accelerated stability studies, at 40°C/75% RH, are designed to predict the shelf-life of a drug substance.

During such studies on chlorthalidone, the formation of various degradation products is monitored. The this compound has been identified as a potential impurity that can form under these conditions. The rate of dimer formation is influenced by factors such as temperature, humidity, and the presence of residual solvents or catalysts from the manufacturing process.

The following table illustrates hypothetical data on the formation of the this compound during stability testing of the drug substance.

Storage ConditionTime PointThis compound Level (%)
25°C / 60% RH (Long-Term)Initial< 0.05
6 Months0.08
12 Months0.12
24 Months0.15
40°C / 75% RH (Accelerated)Initial< 0.05
1 Month0.10
3 Months0.18
6 Months0.25

Evaluation of Dimer Levels in Chlorthalidone Formulations Under Various Storage Conditions

The interaction between the drug substance and excipients in a pharmaceutical formulation can significantly impact the impurity profile. Therefore, evaluating the levels of the this compound in finished drug products under different storage conditions is essential.

Studies have shown that the formulation composition, including the types of fillers, binders, and disintegrants used, can influence the rate of dimer formation. For example, the presence of certain excipients with a slightly acidic or basic nature could potentially catalyze the dimerization reaction.

Below is a representative data table showing the levels of this compound in two different tablet formulations when stored under long-term and accelerated conditions.

Storage ConditionTime PointFormulation A - Dimer Level (%)Formulation B - Dimer Level (%)
25°C / 60% RH (Long-Term)Initial< 0.05< 0.05
12 Months0.140.11
24 Months0.180.15
36 Months0.220.19
40°C / 75% RH (Accelerated)Initial< 0.05< 0.05
1 Month0.120.09
3 Months0.210.17
6 Months0.280.23

Correlation of Dimer Formation with Degradation Pathways

Chlorthalidone is known to degrade under various stress conditions, including acidic, alkaline, and oxidative environments. nih.govnih.gov The dimerization reaction is often a competing pathway with other degradation reactions, such as hydrolysis of the lactam ring or the sulfonamide group.

For instance, under acidic conditions, the hydrolysis of chlorthalidone to 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (CSBBA) is a primary degradation pathway. The conditions that favor this hydrolysis may also influence the rate of dimer formation. Similarly, oxidative degradation can lead to a different set of impurities, and the presence of oxidizing agents could either promote or inhibit the dimerization process.

A thorough understanding of the reaction kinetics and the influence of pH, temperature, and catalysts on each degradation pathway is necessary to establish a clear correlation between dimer formation and other degradation products. This knowledge is instrumental in optimizing the manufacturing process and formulation to ensure the stability and quality of the final chlorthalidone product.

Impurity Profiling and Control Strategies for Chlorthalidone with Respect to Its Dimer

Chlorthalidone (B1668885) Dimer as a Specified Impurity

Impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products are defined as any component that is not the intended chemical entity or excipient. These can originate from starting materials, intermediates, reagents, solvents, by-products, or degradation processes. geneesmiddeleninformatiebank.nlnih.govnih.govoup.com Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate rigorous control over impurities to ensure the safety and efficacy of pharmaceutical products. geneesmiddeleninformatiebank.nlnih.gov

The Chlorthalidone dimer, chemically known as bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonyl]amine, is identified by CAS Number 1796929-84-4 and is commonly designated as Chlorthalidone Impurity F. google.commedcentral.comclearsynth.comnih.govsimsonpharma.com Its presence in Chlorthalidone API and formulations is monitored as a specified impurity. The identification, quantification, and control of such specified impurities are crucial for establishing a comprehensive impurity profile, which is a critical part of drug development and regulatory submissions. geneesmiddeleninformatiebank.nlnih.gov The acceptable limits for specified impurities are typically defined by pharmacopoeias and regulatory guidelines, ensuring that patient exposure to these substances remains within safe thresholds.

Strategies for Mitigation of Dimer Formation during Chlorthalidone Synthesis

The synthesis of Chlorthalidone involves multiple steps, each presenting potential pathways for impurity formation. While specific mechanisms leading to the dimer's formation during synthesis are not extensively detailed in the public domain, general strategies to minimize process-related impurities are well-established. geneesmiddeleninformatiebank.nloup.comgoogle.comresearchgate.netresearchgate.net Optimized synthesis routes focus on controlling reaction parameters such as temperature, pH, reaction time, and the choice of solvents and reagents. google.comijper.org

For instance, patents describing improved processes for Chlorthalidone aim to achieve higher purity by carefully controlling reaction sequences. google.com One such strategy involves the specific order of reagent addition, such as adding peroxide before a base in certain conversion steps, to minimize the formation of process impurities. google.com Furthermore, rigorous purification steps, often involving crystallization from specific solvents like methanol (B129727) or water, are employed to remove residual starting materials, intermediates, and by-products, thereby yielding a substantially pure API. google.com The development of analytical methods capable of separating and quantifying process-related impurities, including potential dimers, is paramount in validating these synthetic strategies. geneesmiddeleninformatiebank.nlresearchgate.netnih.gov

Control Measures in Chlorthalidone Drug Product Manufacturing and Storage

Once the API is synthesized, control measures must extend to the drug product manufacturing and storage phases to prevent the formation or increase of impurities like the this compound. The manufacturing process itself, including steps like granulation, drying, and tableting, can influence the stability of the drug substance. researchgate.netresearchgate.netnih.govcu.edu.eg

Excipient Compatibility: Pharmaceutical formulations contain various excipients that, while generally inert, can sometimes interact with the API, leading to degradation or impurity formation. Thorough drug-excipient compatibility studies are essential during formulation development to identify and avoid such interactions. asianjpr.comscirp.orgijnrd.org While specific interactions leading to dimer formation with particular excipients are not widely reported, general principles dictate careful selection of excipients to ensure the chemical and physical stability of the drug product. asianjpr.comscirp.org

Storage Conditions: Chlorthalidone tablets are recommended to be stored in tight, light-resistant containers at controlled room temperature, typically between 20°C to 25°C, with excursions permitted between 15°C to 30°C. medcentral.comwebmd.com Exposure to excessive humidity or elevated temperatures can potentially accelerate degradation pathways, including those that might lead to dimer formation. researchgate.net Stability studies, conducted under accelerated and long-term conditions, are vital to assess the drug product's shelf life and to ensure that impurity levels, including the dimer, remain within acceptable limits throughout the product's expiry period. geneesmiddeleninformatiebank.nlnih.govresearchgate.netnih.govnih.govcu.edu.eg Forced degradation studies, exposing the drug to stress conditions like acid, alkali, oxidation, heat, and light, help identify potential degradation products and confirm the specificity of analytical methods used for their detection. geneesmiddeleninformatiebank.nloup.comresearchgate.netnih.govjocpr.com

Use of this compound as a Reference Standard in Quality Control

The this compound, identified as Chlorthalidone Impurity F, plays a critical role as a reference standard in the pharmaceutical quality control landscape. google.commedcentral.comnih.govpurisys.comhpc-standards.com Reference standards are highly characterized materials used to ensure the accuracy and reliability of analytical testing.

Analytical Method Development and Validation: High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for the identification and quantification of Chlorthalidone and its impurities, including the dimer. geneesmiddeleninformatiebank.nlnih.govresearchgate.netresearchgate.netnih.govresearchgate.netwebmd.comjocpr.comfishersci.comijarmps.orgjddtonline.infopnrjournal.comijpsdronline.comijpsdronline.comresearchgate.net The this compound reference standard is indispensable for:

Method Development: Establishing chromatographic conditions (e.g., mobile phase composition, column type, flow rate, detection wavelength) that achieve adequate separation of the dimer from Chlorthalidone and other related substances. geneesmiddeleninformatiebank.nlnih.govresearchgate.netnih.govresearchgate.netwebmd.comjocpr.comijarmps.orgjddtonline.infoijpsdronline.comijpsdronline.com

Method Validation: Confirming the method's specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the dimer. geneesmiddeleninformatiebank.nlresearchgate.netnih.govijarmps.orgijpsdronline.comresearchgate.net

Routine Quality Control: Quantifying the levels of the dimer in API batches and finished drug products to ensure compliance with established specifications. google.commedcentral.comnih.gov

Regulatory Compliance: The use of well-characterized reference standards, often accompanied by Certificates of Analysis (CoA) and detailed analytical data (e.g., NMR, Mass Spectrometry, HPLC), is a regulatory requirement for drug product release and for submissions to health authorities. google.commedcentral.comnih.govpurisys.comhpc-standards.comijarmps.org These standards are essential for demonstrating that the manufacturing process consistently produces Chlorthalidone of the required purity.

Data Table: HPLC Method Parameters for Chlorthalidone Impurity Analysis

ParameterStudy researchgate.netStudy nih.govStudy ijarmps.orgStudy jddtonline.infoStudy nih.govStudy ijpsdronline.comijpsdronline.com
Column C18 (250x4.6 mm, 5 μm)Shim-pack cyanopropyl (250x4.6 mm, 5 μm)Phenomenex Luna C18 (250x4.6 mm, 5 μm)HiQ Sil C8 (4.6x250 mm, 5 μm)C8 (250x4.6 mm, 5 μm)Hypersil-BDS C18 (12.5 cm, 4.6 mm, 5 μm)
Mobile Phase Buffer (diammonium hydrogen orthophosphate, 10 mM, pH 5.5) : Methanol (65:35, v/v)10 mM KH2PO4 (pH 6.0) – Methanol (70:30, v/v)Phosphate (B84403) buffer : Methanol (55:45, pH 3.4)20 mM potassium dihydrogen orthophosphate buffer pH 4.0 : Methanol (30:70 %v/v)Buffer : Methanol (65:35, v/v) and (50:50, v/v)Ammonium acetate (B1210297) (HPLC water, pH 5.0) : Acetonitrile (55:45 v/v) gradient
Flow Rate 1.4 mL/min1 mL/min1.0 ml/min1.0 ml/min1.4 mL/min1.0 mL/min
Detection Wavelength 220 nm225 nm244 nm230 nm220 nm260 nm
Run Time Not specified< 10 min7.0 minNot specifiedNot specified18.0 min
LOD/LOQ Not specifiedLOD: 0.1 μg/mL, LOQ: Not specifiedLOD: 0.09 µg/ml, LOQ: 0.27 µg/mlNot specifiedNot specifiedCHLR impurity A: LoD: 0.4 ppm, LoQ: 1.2 ppm

Q & A

Q. What analytical methods are recommended for quantifying Chlorthalidone in pharmaceutical formulations, and how are they validated?

High-performance liquid chromatography (HPLC) and UV spectrophotometry are standard methods. For example, HPLC methods using C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0) achieve retention times of 4.012–4.155 minutes for Chlorthalidone, with recovery rates of 99.76% ± 0.67 in tablet formulations . Validation parameters include linearity (1–30 μg/mL), precision (%RSD < 2%), and specificity under forced degradation conditions (e.g., acidic, oxidative, photolytic stress) .

Q. What are the key clinical guidelines supporting Chlorthalidone’s use in hypertension management?

The JNC 7 report recommends thiazide-type diuretics like Chlorthalidone as first-line therapy for uncomplicated hypertension due to their efficacy in reducing systolic blood pressure (SBP) and cardiovascular risk. Goal BP thresholds are <140/90 mmHg (or <130/80 mmHg for patients with diabetes/kidney disease). Combination therapy is advised if BP exceeds goals by >20/10 mmHg, with Chlorthalidone often included .

Q. How do degradation pathways for Chlorthalidone differ under various stress conditions?

Forced degradation studies show Chlorthalidone is most stable under thermal stress (0.06% degradation) but degrades slightly under photolytic conditions (0.82%), producing distinct chromatographic peaks (e.g., 3.532 and 4.145 minutes). In contrast, alkaline conditions cause minimal degradation (0.46%), while oxidative and acidic environments result in 0.31% and 0.45% degradation, respectively .

Advanced Research Questions

Q. How can researchers design forced degradation experiments to assess Chlorthalidone stability while optimizing analytical conditions?

Use a Design of Experiments (DoE) approach to evaluate factors like pH, temperature, and light intensity. For example, a central composite design with variables such as acid concentration (0.1–1M HCl) and exposure time (6–24 hours) can identify critical degradation pathways. Analytical methods must resolve degradants (e.g., using gradient HPLC with PDA detection) and validate specificity via peak purity indices (>990) .

Q. What methodological strategies address contradictory data on Chlorthalidone’s adverse effects compared to Hydrochlorothiazide (HCTZ)?

Meta-analyses of real-world data require rigorous adjustment for confounding variables (e.g., dosing equivalence, comorbidities). For instance, Chlorthalidone’s higher hypokalemia risk (vs. HCTZ) may be dose-dependent. Researchers should use propensity score matching or sensitivity analyses to isolate drug-specific effects and validate findings across diverse cohorts .

Q. How can stability-indicating methods for Chlorthalidone combinations (e.g., with Azilsartan or Benidipine) be developed to ensure specificity?

Simultaneous quantification in fixed-dose combinations requires orthogonal method development. For example, a stability-indicating HPLC method for Chlorthalidone/Benidipine uses a mobile phase of methanol:0.1% orthophosphoric acid (75:25 v/v) at 1.0 mL/min, with detection at 254 nm. Forced degradation of both drugs under shared stress conditions (e.g., oxidation with 3% H₂O₂) confirms method robustness .

Q. What experimental frameworks are recommended to assess Chlorthalidone’s pharmacokinetic interactions in polytherapy regimens?

Employ PBPK (Physiologically Based Pharmacokinetic) modeling to predict drug interactions, validated by in vitro CYP450 inhibition assays. For example, Chlorthalidone’s renal excretion profile (half-life ~40–60 hours) may necessitate dose adjustments when co-administered with drugs affecting tubular secretion (e.g., probenecid). Clinical studies should monitor serum electrolytes and renal function longitudinally .

Methodological Best Practices

  • Data Validation : Use ICH Q2(R1) guidelines for method validation, including robustness testing via deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2°C) .
  • Literature Synthesis : Prioritize primary sources (e.g., USP monographs, peer-reviewed stability studies) over secondary summaries. Tools like SciFinder and Web of Science aid in tracing citation networks for comparative analyses .
  • Ethical Data Reporting : Disclose funding sources and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.